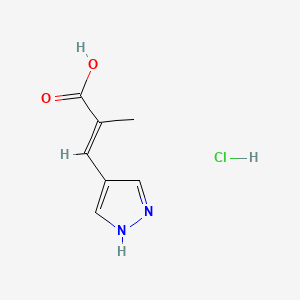
2,2-Difluoro-4-methoxybutyltrifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct chemical properties. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-methoxybutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with an amine would yield a corresponding amine derivative.
科学研究应用
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The difluoro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
相似化合物的比较
Similar Compounds
- 2,2-difluoroethyl trifluoromethanesulfonate
- 2,2,2-trifluoroethyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
2,2-difluoro-4-methoxybutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and methoxy groups, which provide distinct electronic and steric effects. This makes it a versatile reagent in organic synthesis, offering different reactivity compared to other similar compounds .
属性
分子式 |
C6H9F5O4S |
|---|---|
分子量 |
272.19 g/mol |
IUPAC 名称 |
(2,2-difluoro-4-methoxybutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O4S/c1-14-3-2-5(7,8)4-15-16(12,13)6(9,10)11/h2-4H2,1H3 |
InChI 键 |
JTFFVBSMSNTDSH-UHFFFAOYSA-N |
规范 SMILES |
COCCC(COS(=O)(=O)C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
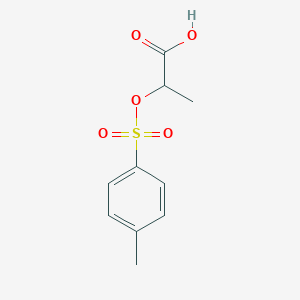
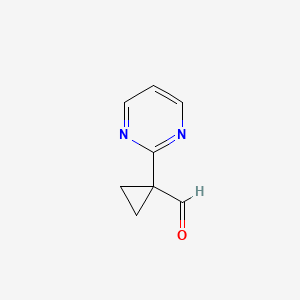
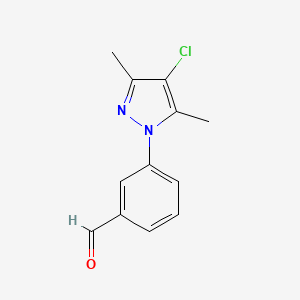
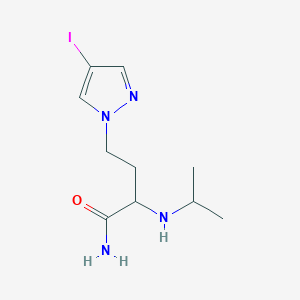


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
